(4-methyl-3-sulfamoylphenyl)boronic acid
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Overview
Description
(4-methyl-3-sulfamoylphenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with a methyl group and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of (4-methyl-3-sulfamoylphenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial production .
Chemical Reactions Analysis
Types of Reactions
(4-methyl-3-sulfamoylphenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The sulfamoyl group can be reduced under specific conditions.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Palladium catalysts and bases like potassium carbonate in the Suzuki-Miyaura coupling.
Major Products
Oxidation: Phenols.
Reduction: Reduced sulfamoyl derivatives.
Substitution: Various biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
(4-methyl-3-sulfamoylphenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-methyl-3-sulfamoylphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The sulfamoyl group can also participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4-methyl-3-sulfamoylphenyl)boronic acid is unique due to the presence of both a methyl group and a sulfamoyl group on the phenyl ring. This combination of substituents can influence its reactivity, binding properties, and overall chemical behavior, making it distinct from other boronic acid derivatives .
Properties
CAS No. |
866758-50-1 |
---|---|
Molecular Formula |
C7H10BNO4S |
Molecular Weight |
215 |
Purity |
95 |
Origin of Product |
United States |
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